![molecular formula C12H18O4 B588218 3-[4-(2-Methoxyethyl)phenoxy]-1,2-propanediol-d5 CAS No. 1246815-20-2](/img/new.no-structure.jpg)
3-[4-(2-Methoxyethyl)phenoxy]-1,2-propanediol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(2-Methoxyethyl)phenoxy]-1,2-propanediol-d5 is a deuterated derivative of a compound known for its relevance in pharmaceutical research. This compound is often studied for its potential impurities in drug formulations, particularly in the context of metoprolol, a selective β1 receptor blocker used to treat high blood pressure and other cardiovascular conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Methoxyethyl)phenoxy]-1,2-propanediol-d5 typically involves a two-step process:
Substitution Reaction: Starting from 4-(2-methoxyethyl)phenol, the compound undergoes a potassium hydroxide-mediated substitution with epichlorohydrin.
Hydrolysis: The resulting epoxide is then hydrolyzed using sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as ultrasound-assisted synthesis have been explored to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Methoxyethyl)phenoxy]-1,2-propanediol-d5 can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, especially involving the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
3-[4-(2-Methoxyethyl)phenoxy]-1,2-propanediol-d5 has several applications in scientific research:
Chemistry: Used as a reference standard for impurity profiling in pharmaceuticals.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Industry: Utilized in the development and quality control of pharmaceutical products.
Mechanism of Action
The mechanism of action of 3-[4-(2-Methoxyethyl)phenoxy]-1,2-propanediol-d5 involves its interaction with specific molecular targets, such as enzymes or receptors. In the context of metoprolol impurities, it may affect the drug’s stability and efficacy by interacting with β1 receptors, influencing cardiovascular functions .
Comparison with Similar Compounds
Similar Compounds
Metoprolol: A selective β1 receptor blocker used to treat high blood pressure and other cardiovascular conditions.
4-(2-Methoxyethyl)phenol: A precursor in the synthesis of the compound.
Epichlorohydrin: Used in the initial substitution reaction.
Uniqueness
3-[4-(2-Methoxyethyl)phenoxy]-1,2-propanediol-d5 is unique due to its deuterated nature, which makes it particularly useful in research involving isotopic labeling and tracing. This property allows for more precise studies of metabolic pathways and drug interactions.
Properties
CAS No. |
1246815-20-2 |
|---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
231.303 |
IUPAC Name |
1,1,2,3,3-pentadeuterio-3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol |
InChI |
InChI=1S/C12H18O4/c1-15-7-6-10-2-4-12(5-3-10)16-9-11(14)8-13/h2-5,11,13-14H,6-9H2,1H3/i8D2,9D2,11D |
InChI Key |
MELFVOGWPJFQBB-QJHRKUAUSA-N |
SMILES |
COCCC1=CC=C(C=C1)OCC(CO)O |
Synonyms |
H 93/82-d5; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


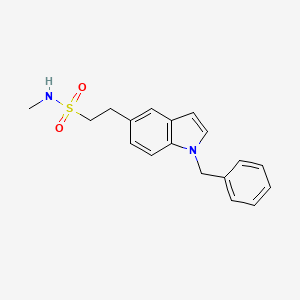
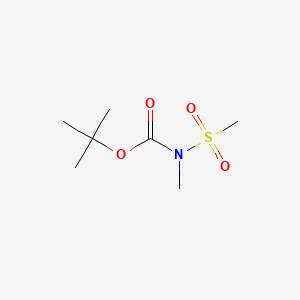
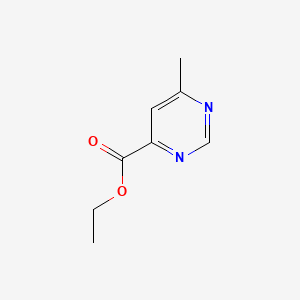
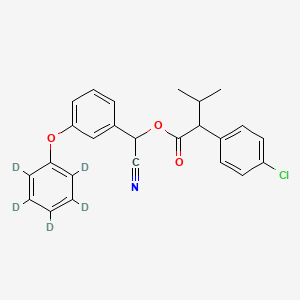
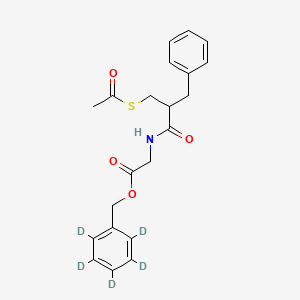
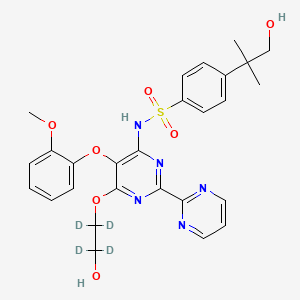
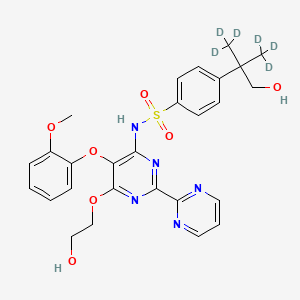
![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine](/img/structure/B588150.png)
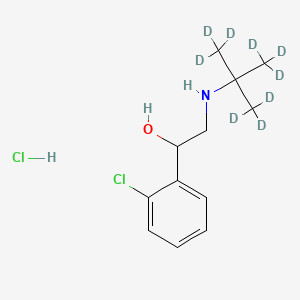

![1h-Cycloprop[e]imidazo[1,2-a]pyridine](/img/structure/B588157.png)
